molecular formula C25H28O8 B1263997 3,7-Bis(2-hydroxyethyl)icaritin CAS No. 1067198-74-6

3,7-Bis(2-hydroxyethyl)icaritin

Numéro de catalogue B1263997
Numéro CAS: 1067198-74-6
Poids moléculaire: 456.5 g/mol
Clé InChI: WTJGVHRGWYENBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,7-Bis(2-hydroxyethyl)icaritin is a flavonoid compound derived from the traditional Chinese medicine Epimedium. It has a molecular formula of C25H28O8 . This compound has gained attention in recent years due to its potential health benefits.


Synthesis Analysis

The total synthesis of icaritin, a naturally occurring bioactive 8-prenylflavonoid, was performed via a reaction sequence of 8 steps including Baker-Venkataraman reaction, chemoselective benzyl or methoxymethyl protection, dimethyldioxirane (DMDO) oxidation, O-prenylation, Claisen rearrangement and deprotection .


Molecular Structure Analysis

The molecular structure of 3,7-Bis(2-hydroxyethyl)icaritin contains 25 Carbon atoms, 28 Hydrogen atoms, and 8 Oxygen atoms . The structure also includes 3,7-bis (2-hydroxyethoxy)-2- (4-methoxyphenyl)-8- (3-methyl-2-buten-1-yl)-4H-chromen-4-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,7-Bis(2-hydroxyethyl)icaritin include a molecular weight of 456.485 Da , a melting point of 152 - 153 °C , and a predicted boiling point of 710.3±60.0 °C .

Applications De Recherche Scientifique

Antiviral and Anti-Proliferative Properties

A study by Alkoclar (2019) highlights the use of 3,7-bis(2-hydroxyethyl)icaritin in the composition of treatments for viral infections. This composition, which also includes 1-monolaurin and alpha-monolaurinic acid, exhibits antiviral and anti-proliferative effects (Alkoclar, 2019).

Phosphodiesterase-5 Inhibition

Dell’Agli et al. (2008) explored the inhibition of human phosphodiesterase-5 (PDE5) by icaritin derivatives, including 3,7-bis(2-hydroxyethyl)icaritin. This compound demonstrated a significantly improved inhibitory effect on PDE5 compared to other icaritin derivatives, suggesting potential therapeutic applications in conditions where PDE5 inhibition is beneficial (Dell’Agli et al., 2008).

Treatment of Pulmonary Arterial Hypertension

Lan et al. (2018) investigated the effects of 3,7-bis(2-hydroxyethyl)icaritin on pulmonary arterial hypertension (PAH) in rats. The study found that this compound effectively reduced pulmonary arterial pressure and right ventricular hypertrophy, suggesting its potential as a treatment for PAH (Lan et al., 2018).

Anticancer Activities

  • Li et al. (2011) demonstrated that icaritin, including its derivatives like 3,7-bis(2-hydroxyethyl)icaritin, induces cell death in activated hepatic stellate cells and ameliorates the development of liver fibrosis in rats, potentially serving as a therapeutic agent in liver fibrosis and associated cancers (Li et al., 2011).
  • Huang et al. (2007) found that icaritin and its derivatives exert anti-carcinoma activities, with a specific focus on human prostate carcinoma cells. This study suggests the role of icaritin derivatives in cancer therapy, particularly in targeting specific types of cancer cells (Huang et al., 2007).

Enhancement of Radiosensitivity in Cancer Treatment

Hong et al. (2013) discovered that icaritin, including its derivatives, enhances the radiosensitivity of breast cancer cells. This finding points to the potential use of 3,7-bis(2-hydroxyethyl)icaritin as a synergistic agent in radiotherapy for cancer treatment (Hong et al., 2013).

Mécanisme D'action

3,7-Bis(2-hydroxyethyl)icaritin has been reported to have potent inhibitory activity on phosphodiesterase type 5 (PDE5), which plays a crucial role in the pathogenesis of pulmonary arterial hypertension (PAH) . It prevents monocrotaline-induced PAH via NO/cGMP activation in rats .

Orientations Futures

3,7-Bis(2-hydroxyethyl)icaritin has shown potential in various therapeutic applications. It has been recognized as a novel anticancer agent that strongly inhibited growth of breast cancer cells. It also exhibits antiviral and anti-proliferative effects. Furthermore, it has been found to enhance the radiosensitivity of breast cancer cells, suggesting its potential use as a synergistic agent in radiotherapy for cancer treatment. These findings demonstrate a novel mechanism of the action of 3,7-Bis(2-hydroxyethyl)icaritin that may have value in the prevention of PAH and other conditions .

Propriétés

IUPAC Name

5-hydroxy-3,7-bis(2-hydroxyethoxy)-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-15(2)4-9-18-20(31-12-10-26)14-19(28)21-22(29)25(32-13-11-27)23(33-24(18)21)16-5-7-17(30-3)8-6-16/h4-8,14,26-28H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJGVHRGWYENBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCCO)C3=CC=C(C=C3)OC)O)OCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Bis(2-hydroxyethyl)icaritin

CAS RN

1067198-74-6
Record name 3,7-Bis(2-hydroxyethyl)icaritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1067198746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-BIS(2-HYDROXYETHYL)ICARITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U58D99D1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 3
Reactant of Route 3
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 4
Reactant of Route 4
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 5
Reactant of Route 5
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 6
Reactant of Route 6
3,7-Bis(2-hydroxyethyl)icaritin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.